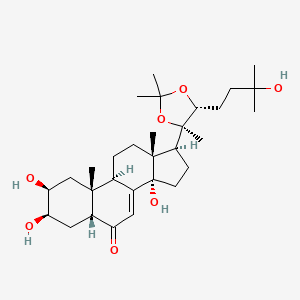
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. Phosphatidylinositol-(5)-P1 (1,2-dioctanoyl) (PtdIns-(5)-P1 (1,2-dioctanoyl)) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(5)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
科学的研究の応用
1. Cell Signaling and Membrane Dynamics
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in cell signaling pathways. It plays a crucial role in regulating the activity of certain proteins involved in intracellular membrane trafficking, as evidenced in the research on GRP1 protein. This protein, which contains a pleckstrin homology (PH) domain, binds to phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) - a polyphosphoinositide related to PtdIns-(5)-P1 - and facilitates guanine nucleotide exchange of ARF1 and ARF5, regulators of intracellular membrane trafficking (Klarlund et al., 1998).
2. Synthesis and Structural Studies
Research has also focused on the synthesis of PtdIns-(5)-P1 derivatives, such as PtdIns(3)P and PtdIns(4)P. These studies are crucial for understanding the structural and functional aspects of phosphatidylinositols and their derivatives. Such knowledge can be applied in the development of affinity probes for further biochemical and cellular studies (Chen, Feng, & Prestwich, 1998).
3. Role in Stress Response in Plants
Research has shown that PtdIns(4,5)P(2), a molecule similar to PtdIns-(5)-P1, plays a significant role in the response of Arabidopsis plants to salt stress. This research demonstrates the importance of phosphoinositides in the stress responses of plants, offering insights into how these compounds might be leveraged for agricultural applications (Dewald et al., 2001).
4. Endocytic Cycle Regulation
Studies have also indicated the involvement of PtdIns(4,5)P(2) in the regulation of various steps in the endocytic cycle, highlighting its role in intracellular trafficking and sorting events. These findings are essential for understanding the cellular mechanisms of endocytosis and may have implications for drug delivery and cellular therapy (Kim et al., 2006).
5. Regulation of Endo-Lysosomal Function
The study of PtdIns(3,5)P(2), a related phosphoinositide, has revealed its control over membrane trafficking at multiple points in the endosomal/lysosomal system. This regulation is crucial for maintaining the size, shape, and acidity of endo-lysosomal compartments, with implications for understanding cellular storage diseases and designing targeted therapies (Dove et al., 2009).
特性
分子式 |
C25H46O16P2 · 2NH4 |
|---|---|
分子量 |
700.7 |
InChI |
InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21-,22-,23-,24?,25-;;/m1../s1 |
InChIキー |
IHRPLAYZBAFIEF-HRUILGQTSA-N |
SMILES |
O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[NH4+].[NH4+] |
同義語 |
DOPI-5-P1; Phosphatidylinositol-5-phosphate C-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1152659.png)
